

# N-Phthaloyl-DL-methionine: A Technical Guide to Solubility and Stability

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## Compound of Interest

Compound Name: *N-Phthaloyl-DL-methionine*

Cat. No.: *B185324*

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## Abstract

**N-Phthaloyl-DL-methionine** is a derivative of the essential amino acid methionine, utilized in pharmaceutical synthesis and other industrial applications.[1][2] A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in drug formulation and process chemistry. This technical guide provides a comprehensive overview of the known properties of **N-Phthaloyl-DL-methionine** and outlines detailed experimental protocols for determining its solubility and stability profiles. While specific quantitative data for this compound is not readily available in the public domain, this document offers generalized methodologies based on established principles for similar molecules, enabling researchers to generate the necessary data for their specific applications.

## Introduction

**N-Phthaloyl-DL-methionine**, with the chemical formula  $C_{13}H_{13}NO_4S$ , is a compound where the amino group of DL-methionine is protected by a phthaloyl group.[1] This modification alters the physicochemical properties of the parent amino acid, influencing its solubility and stability. Such derivatives are common in peptide synthesis and as intermediates in the manufacturing of more complex molecules.[2] The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over its shelf life, while solubility is a key determinant of its bioavailability and formulation feasibility.

## Physicochemical Properties

A summary of the known physicochemical properties of **N-Phthaloyl-DL-methionine** is presented in Table 1. It is important to note that experimental data on properties like melting point and solubility are not consistently reported in publicly available literature.

Property	Value	Reference
Molecular Formula	C13H13NO4S	[1][3]
Molecular Weight	279.31 g/mol	[1]
CAS Number	5464-44-8	[1]
Boiling Point	492°C at 760 mmHg (Predicted)	[1]
Flash Point	251.4°C (Predicted)	[1]
Density	1.422 g/cm <sup>3</sup> (Predicted)	[1]
Storage Temperature	2-8°C	[1]

## Solubility Profile

Quantitative solubility data for **N-Phthaloyl-DL-methionine** in various solvents is not extensively documented. However, based on its chemical structure, a qualitative solubility profile can be inferred. The presence of a carboxylic acid group suggests some solubility in aqueous bases, while the phthaloyl and methylthio groups impart hydrophobicity, suggesting solubility in organic solvents.

Table 2: Predicted Qualitative Solubility of **N-Phthaloyl-DL-methionine**

Solvent Type	Predicted Solubility	Rationale
Water	Sparingly soluble to insoluble	The hydrophobic phthaloyl group and the overall nonpolar character of the molecule are expected to limit aqueous solubility. The carboxylic acid group may provide slight solubility.
Aqueous Acids	Low solubility	Protonation of the carboxylate may further decrease aqueous solubility.
Aqueous Bases	Moderately soluble	Deprotonation of the carboxylic acid to form a salt should enhance aqueous solubility.
Polar Aprotic Solvents (e.g., DMSO, DMF)	Soluble	These solvents are generally effective at dissolving compounds with both polar and nonpolar functionalities.
Alcohols (e.g., Methanol, Ethanol)	Moderately soluble	The polarity of alcohols should allow for some dissolution.
Nonpolar Organic Solvents (e.g., Hexane)	Insoluble	The presence of polar functional groups (carboxylic acid, carbonyls) is likely to make it insoluble in nonpolar solvents.

## Experimental Protocol for Solubility Determination (Static Gravimetric Method)

This protocol outlines a standard method for determining the solubility of a compound in various solvents at different temperatures.

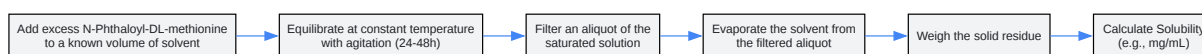
Materials:

- **N-Phthaloyl-DL-methionine**

- Selected solvents (e.g., water, ethanol, methanol, DMSO)
- Thermostatically controlled shaker or water bath
- Analytical balance
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Vials

Procedure:

- Add an excess amount of **N-Phthaloyl-DL-methionine** to a known volume of the selected solvent in a sealed vial.
- Place the vial in a thermostatic shaker set to the desired temperature.
- Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the suspension to settle.
- Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any undissolved solid.
- Accurately weigh the filtered solution.
- Evaporate the solvent from the filtered solution under controlled conditions (e.g., vacuum oven).
- Weigh the remaining solid residue.
- Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent.



[Click to download full resolution via product page](#)**Figure 1:** Experimental workflow for solubility determination.

## Stability Profile

The stability of **N-Phthaloyl-DL-methionine** is a critical parameter for its storage and handling. Degradation can occur through various pathways, including hydrolysis, oxidation, and thermal decomposition. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[4]

**Table 3:** Potential Degradation Pathways and Stress Conditions

Stress Condition	Potential Degradation Pathway	Rationale
Acidic Hydrolysis	Hydrolysis of the phthalimide group to phthalic acid and DL-methionine.	The imide bond can be susceptible to cleavage under acidic conditions.
Basic Hydrolysis	Hydrolysis of the phthalimide group.	Imide hydrolysis is often more rapid under basic conditions.
Oxidation	Oxidation of the thioether group in the methionine side chain to a sulfoxide or sulfone.	The sulfur atom in methionine is susceptible to oxidation.[4]
Thermal Degradation	Decomposition of the molecule.	High temperatures can provide the energy for bond cleavage.
Photodegradation	Degradation upon exposure to UV or visible light.	The aromatic phthaloyl group may absorb light, leading to photochemical reactions.

## Experimental Protocol for Forced Degradation Studies

This protocol describes a general approach for conducting forced degradation studies to assess the stability of **N-Phthaloyl-DL-methionine**.

Materials:

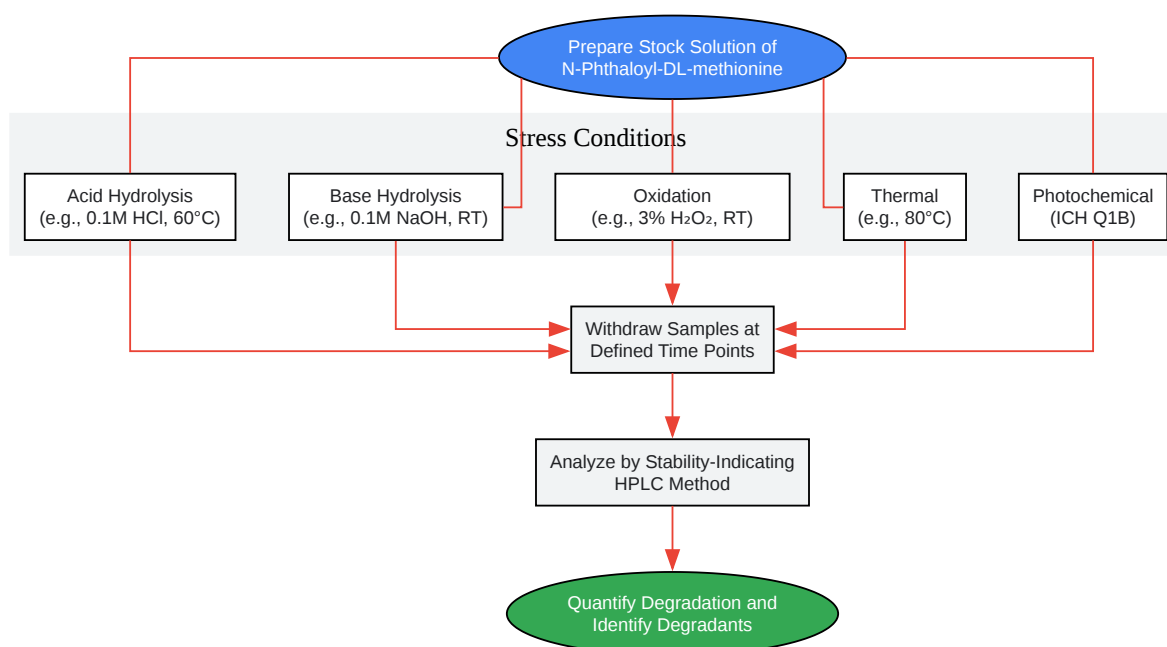
- **N-Phthaloyl-DL-methionine**

- Hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) solution (e.g., 3%)
- High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
- Temperature-controlled oven
- Photostability chamber

Procedure:

- Sample Preparation: Prepare stock solutions of **N-Phthaloyl-DL-methionine** in a suitable solvent.
- Stress Conditions:
  - Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat as necessary (e.g., 60°C for 24 hours).
  - Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution at room temperature or with gentle heating.
  - Oxidation: Mix the stock solution with an equal volume of H<sub>2</sub>O<sub>2</sub> solution at room temperature.
  - Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80°C) for an extended period.
  - Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
- Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

- Neutralization: Neutralize the acidic and basic samples before analysis.
- Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method to separate the parent compound from any degradation products.
- Data Evaluation: Quantify the amount of parent compound remaining and the formation of degradation products over time.



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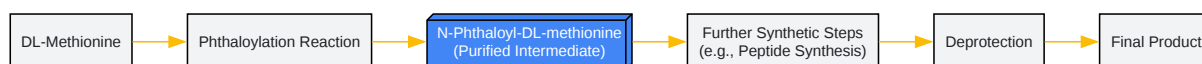
**Figure 2:** General workflow for forced degradation studies.

## Signaling Pathways and Logical Relationships

As **N-Phthaloyl-DL-methionine** is primarily a synthetic intermediate, its direct involvement in biological signaling pathways is not documented. However, its potential degradation product,

DL-methionine, is an essential amino acid with numerous roles in metabolism, including protein synthesis and as a precursor for other important molecules like S-adenosylmethionine (SAME) and glutathione.

The logical relationship in its application revolves around its synthesis, purification, and subsequent use in further chemical reactions. The stability of the phthaloyl protecting group is crucial during these steps to prevent premature deprotection and unwanted side reactions.



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**Figure 3:** Logical relationship in the synthesis and use of **N-Phthaloyl-DL-methionine**.

## Conclusion

This technical guide has synthesized the available information on the solubility and stability of **N-Phthaloyl-DL-methionine**. While specific experimental data is sparse, the provided theoretical framework and detailed experimental protocols offer a robust starting point for researchers and drug development professionals. The successful application of **N-Phthaloyl-DL-methionine** in its intended synthetic routes is critically dependent on a comprehensive understanding of its solubility for reaction and purification optimization, and its stability to ensure the integrity of the molecule throughout its handling and use. The methodologies outlined herein provide the necessary tools to generate this crucial data.

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